molecular formula C12H15NO3 B169170 Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 103500-22-7

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Cat. No.: B169170
CAS No.: 103500-22-7
M. Wt: 221.25 g/mol
InChI Key: VAZQQRNYILEOGE-UHFFFAOYSA-N
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Description

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound in Drug Development
    Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is being explored as a lead compound for developing new pharmaceuticals, particularly for conditions related to the central nervous system (CNS). Its structural characteristics may confer advantages over traditional compounds, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications.
  • Opioid Receptor Interactions
    Research indicates that derivatives of carbamates like this compound can exhibit significant binding affinities to opioid receptors. These interactions are crucial for developing analgesics with improved safety profiles and therapeutic indices .
  • Mechanism of Action
    The compound's mechanism involves interaction with specific molecular targets, which may include acting as a protecting group for amines or serving as intermediates in the synthesis of more complex molecules. This versatility makes it valuable in medicinal chemistry.

Chemical Synthesis Applications

  • Intermediate in Synthesis
    This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications .
  • Directed Metalation Chemistry
    The compound has been studied within the context of directed ortho metalation (DoM) chemistry, where it acts as a strong directed metalation group (DMG). This property facilitates the selective functionalization of aromatic compounds, making it a valuable tool in synthetic organic chemistry .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateSimple carbamate structureLacks cyclopropane moiety
1-Amino-2-hydroxycyclopropaneHydroxyl and amino groups on cyclopropaneDifferent functional groups
Benzyl (1-(aminomethyl)cyclopropyl)carbamateAminomethyl instead of hydroxymethylPotentially different biological activities

The unique cyclopropane structure of this compound provides distinct biological properties that may lead to novel therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.

    tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.

    (1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.

Uniqueness

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Biological Activity

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with the chemical formula C12_{12}H15_{15}N1_{1}O2_{2}, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is primarily used as a building block in organic synthesis. It can undergo various transformations, including oxidation to form carboxylic acids and reduction to yield primary amines. Its derivatives have been synthesized for specific biological applications, particularly in the development of pharmaceuticals targeting various receptors and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. For example, a derivative was tested against common pathogens and demonstrated significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form stable interactions with proteins involved in various biological processes. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating metabolic pathways .

Study on Anticancer Effects

A notable study investigated the effects of this compound derivatives on cancer cells. The results indicated that these compounds showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving the efficacy of these compounds against cancer cells .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound derivatives against a range of bacterial strains. The findings demonstrated that certain modifications increased the potency of these compounds, making them promising candidates for further development in antimicrobial therapies.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of metabolic pathways

Properties

IUPAC Name

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQQRNYILEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623283
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103500-22-7
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(benzyloxycarbonylamino)cyclopropanecarboxylic acid (500 mg, 2.1 mmol) in tetrahydrofuran (5 mL) at 0° C. was added B2H6. THF (1M, 2.1 mL, 2.1 mmol). The mixture was stirred at ambient temperature overnight, treated with K2CO3 (1.0 g in 5 mL H2O) and extracted with methylene chloride (3×10 mL). The organic layer was washed with brine (10 mL) and dried over Na2SO4. After evaporating the solvent, the residue was by chromatography (1:1 ethyl acetate:hexane) to give the title compound as a white solid (200 mg, 43%). 1H-NMR (300 MHz, CDCl3) δ7.35 (m, 5H), 5.30 (br s, 1H), 5.10 (s, 2H), 3.61 (s, 2H), 3.02 (br s, 1H), 0.86 (s, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (8.7 g, 33.0 mmol) in 50 mL of THF was slowly added at room temperature LiBH4 (2.26 g, 103.76 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and quenched by adding a 50% HOAc solution (10 mL). The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether. The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give benzyl 1-(hydroxymethyl)cyclopropylcarbamate (6.36 g, 87.1%) as a white solid. MS: (M+H)+=222.1; 1H NMR (300 MHz, CDCl3): δ 7.46-7.35 (m, 5H), 5.38 (brs, 1H), 5.19 (s, 2H), 3.71 (s, 2H), 0.96 (s, 4H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl chloroformate (0.17 mL, 0.0018 mol) was added to a solution of 1-[(benzyloxy)carbonyl]aminocyclopropanecarboxylic acid (0.35 g, 0.0015 mol) and triethylamine (0.25 mL, 0.0018 mol) in THF (5.0 mL) at −10° C. The mixture was stirred at RT for 30 min., filtered, and washed with THF. Sodium tetrahydroborate (0.11 g, 0.0030 mol) in water (1.0 mL) was added to the filtrate at 0° C., and stirred at RT for 2 h. The reaction mixture was carefully quenched with 1N HCl, and extracted with EtOAc. The extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated to give the crude product (0.32 g, 97%). LCMS: (M+H)=222.0, (M+Na)=244.0.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
97%

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